molecular formula C5H6ClN3 B081181 6-Chloro-5-methylpyrimidin-4-amine CAS No. 14394-56-0

6-Chloro-5-methylpyrimidin-4-amine

Cat. No.: B081181
CAS No.: 14394-56-0
M. Wt: 143.57 g/mol
InChI Key: JCIGQYDCSFFHPI-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and an amino group at the 4th position of the pyrimidine ring. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyrimidin-4-amine typically involves the chlorination of 5-methylpyrimidin-4-amine. One common method includes the reaction of 5-methylpyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Methylpyrimidin-4-amine+POCl3This compound+HCl\text{5-Methylpyrimidin-4-amine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 5-Methylpyrimidin-4-amine+POCl3​→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group at the 4th position can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted derivatives such as 6-amino-5-methylpyrimidin-4-amine.

    Oxidation: Formation of 5-formylpyrimidin-4-amine or 5-carboxypyrimidin-4-amine.

    Reduction: Formation of 4,5-diaminopyrimidine derivatives.

Scientific Research Applications

6-Chloro-5-methylpyrimidin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure with the amino group at the 2nd position instead of the 4th position.

    6-Chloro-2-methylpyrimidin-4-amine: Similar structure with the methyl group at the 2nd position instead of the 5th position.

Uniqueness

6-Chloro-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position and the methyl group at the 5th position allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-chloro-5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIGQYDCSFFHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620319
Record name 6-Chloro-5-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-56-0
Record name 6-Chloro-5-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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